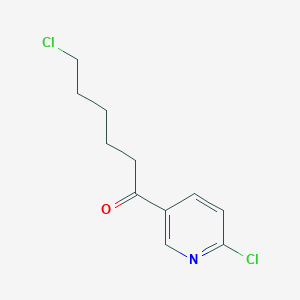

2-Chloro-5-(6-chlorohexanoyl)pyridine

Description

Evolution of Synthetic Strategies for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives has evolved significantly from traditional condensation reactions, such as the Hantzsch pyridine synthesis, to more sophisticated modern techniques. organic-chemistry.org Contemporary strategies often involve transition-metal-catalyzed cyclizations and cross-coupling reactions, which offer novel pathways to highly functionalized pyridine rings. organic-chemistry.org Methods like the Bohlmann-Rahtz pyridine synthesis provide alternative routes. organic-chemistry.org The development of one-pot syntheses, which combine multiple reaction steps without isolating intermediates, has increased efficiency, allowing for the rapid construction of complex polysubstituted pyridines from simple precursors. organic-chemistry.org

Significance of Acylated Pyridines in Organic Synthesis

Acyl pyridines are crucial intermediates and building blocks in the synthesis of fine chemicals and pharmaceuticals. youtube.com The introduction of an acyl group to the pyridine ring, however, presents a challenge. The electron-deficient nature of the pyridine ring makes it generally unreactive toward traditional electrophilic aromatic substitution methods like the Friedel-Crafts acylation. youtube.comsigmaaldrich.comorganic-chemistry.org This is because the nitrogen atom in the ring is basic and coordinates with the Lewis acid catalyst, further deactivating the ring. youtube.comsigmaaldrich.com

To overcome this, alternative strategies have been developed. These include the use of acyl radicals, which can add to the pyridine ring, or the acylation of metalated pyridines. youtube.com For instance, 2-acetylpyridine (B122185) can be prepared by the acylation of 2-bromopyridine (B144113) via a Grignard reagent. wikipedia.org The resulting pyridyl ketones are versatile precursors for more complex molecules.

Role of Halogenated Pyridines in Chemical Transformations

Halogenated pyridines are considered fundamental building blocks in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond serves as a versatile functional handle, enabling a wide array of subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The regioselective halogenation of the pyridine ring can be difficult due to its electron-deficient character, which makes it resistant to electrophilic aromatic substitution. nih.govyoutube.com Such reactions often require harsh conditions, including high temperatures and the use of strong acids or radical initiators. nih.govyoutube.com Consequently, significant research has focused on developing milder and more selective halogenation methods. nih.govnih.govacs.org These advanced strategies may involve the use of pyridine N-oxides or specially designed phosphine (B1218219) reagents to control the position of halogenation. nih.govacs.org The development of these methods is crucial for accessing specific isomers of halopyridines that are essential for targeted synthesis. nih.govacs.org

Detailed Profile of 2-Chloro-5-(6-chlorohexanoyl)pyridine

While the broader classes of chloro- and acyl-pyridines are well-documented, detailed research findings and extensive literature specifically on this compound are limited. The compound is primarily available through chemical suppliers, and its properties are not extensively described in peer-reviewed studies.

Below is a summary of the available data for this compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one, 1-Hexanone, 6-chloro-1-(6-chloro-3-pyridinyl)- |

| CAS Number | 914203-40-0 |

| Molecular Formula | C11H13Cl2NO |

| Formula Weight | 246.13 g/mol |

| Boiling Point (Predicted) | 385.4 ± 32.0 °C |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ |

| pKa (Predicted) | -2.11 ± 0.10 |

Data sourced from publicly available chemical supplier information.

The structure of this compound combines the features of both a halogenated pyridine and an acylated pyridine. The 2-chloro substituent makes the pyridine ring electron-deficient and provides a site for nucleophilic aromatic substitution or cross-coupling reactions. The 5-(6-chlorohexanoyl) group introduces a reactive keto functional group and a terminal alkyl chloride, offering multiple points for further chemical modification. This bifunctional nature suggests its potential utility as an intermediate in the synthesis of more complex molecules, though specific applications are not widely documented in scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(6-chloropyridin-3-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-7-3-1-2-4-10(15)9-5-6-11(13)14-8-9/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCDOFGEFQSJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641813 | |

| Record name | 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-40-0 | |

| Record name | 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 6 Chlorohexanoyl Pyridine

Regioselective Acylation of Pyridine (B92270) Scaffolds

The introduction of the 6-chlorohexanoyl group at the C-5 position of a 2-chloropyridine (B119429) ring is a significant synthetic challenge. The electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing chloro substituent, complicates direct functionalization. This section details several advanced approaches to achieve regioselective acylation.

Direct C-H acylation is an atom-economical approach that avoids the pre-functionalization of the pyridine ring. These methods involve the direct replacement of a carbon-hydrogen bond with a carbon-acyl bond.

The Friedel-Crafts acylation is a classic method for acylating aromatic rings using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, its application to pyridine is severely limited. The basic nitrogen atom of the pyridine ring coordinates strongly with the Lewis acid, creating a highly deactivated pyridinium (B92312) salt that is resistant to further electrophilic attack. youtube.comchemicalforums.com

For a Friedel-Crafts type reaction to proceed, the pyridine ring must be "activated" with strong electron-donating groups. chemicalforums.com For instance, a highly efficient and selective Friedel-Crafts acylation has been developed for the C-3 position of the more electron-rich imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov In the context of synthesizing 2-Chloro-5-(6-chlorohexanoyl)pyridine, a direct Friedel-Crafts acylation on a 2-chloropyridine substrate is generally not viable due to severe electronic deactivation. chemicalforums.com

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of pyridines, offering high regioselectivity that can be controlled by directing groups. nih.govthieme-connect.com The pyridine nitrogen atom can itself act as a directing group, typically favoring functionalization at the C-2 position. thieme-connect.com However, achieving selectivity at the C-5 position requires overcoming this inherent preference.

Palladium(II)-catalyzed acylation has been extensively studied, utilizing various acyl sources like aldehydes and α-oxoacids. nih.govresearchgate.net These reactions often employ a directing group to control the site of C-H activation. For the target molecule, a plausible strategy would involve a pre-installed directing group at a position that favors C-5 acylation. Rhodium(I)-catalyzed systems have also been developed for the direct arylation of pyridines, demonstrating the utility of different metals in pyridine functionalization. nih.gov The choice of metal, ligand, and acyl source is critical for achieving the desired regioselectivity and yield. thieme-connect.com

| Metal Catalyst | Directing Group | Reaction Type | Typical Position | Reference |

|---|---|---|---|---|

| Palladium (Pd) | 2-Pyridyl | Acylation | ortho- to DG | nih.gov |

| Rhodium (Rh) | Pyridine Nitrogen | Alkylation / Arylation | C-2 | nih.govnih.gov |

| Cobalt (Co) | Pyridyl | Carbenoid Insertion | C-3 | researchgate.net |

In recent years, metal-free C-H functionalization reactions have gained traction as more sustainable alternatives to transition-metal-catalyzed processes. researchgate.net These methods often proceed through radical pathways or by using highly reactive intermediates. organic-chemistry.org For pyridine systems, metal-free protocols have been developed for the synthesis of the pyridine ring itself and for subsequent functionalizations like arylation. organic-chemistry.orgnih.govrsc.org

Metal-free acylation of pyridines can be achieved through radical mechanisms, for example, by the addition of acyl radicals. youtube.com However, a significant challenge with these approaches is controlling the regioselectivity, which is often poor compared to directed transition-metal-catalyzed reactions. youtube.com While this field is rapidly advancing, achieving the specific C-5 acylation required for the target molecule with high selectivity using a metal-free approach remains a formidable challenge.

The use of pyridine N-oxides is a well-established strategy to modify the reactivity of the pyridine ring. researchgate.net The N-oxide group alters the electronic properties of the ring, increasing the electron density at the C-2 and C-4 positions, thereby activating them for electrophilic attack. researchgate.net Conversely, it also facilitates nucleophilic substitution.

This activation has been harnessed for various C-H functionalization reactions, including acylation, alkylation, and arylation. researchgate.netacs.org The reaction can proceed through several pathways. For example, acylation can occur on the N-oxide oxygen, followed by a nih.govnih.gov-sigmatropic rearrangement to introduce the acyl group onto the ring, often at the C-2 position. chemtube3d.com Alternatively, direct C-H activation of the N-oxide can be achieved using transition-metal catalysts, such as copper or palladium, leading to functionalization at the C-2 position. fu-berlin.dersc.org After the desired functionalization is achieved, the N-oxide group can be readily removed by deoxygenation, typically with a reducing agent like PCl₃, to restore the pyridine ring. This strategy provides an alternative route to access substituted pyridines that may not be available through direct functionalization of the parent heterocycle.

Direct C-H Acylation Techniques for Pyridine Systems

Strategic Introduction of Halogen Substituents in Pyridine Systems

The introduction of the chlorine atom at the C-2 position is another critical step in the synthesis. The regioselective halogenation of pyridines is notoriously difficult due to the ring's deactivation towards electrophilic aromatic substitution (EAS). chemrxiv.orgnih.gov Standard EAS halogenation requires harsh conditions (e.g., high temperatures and strong acids) and often results in low yields and mixtures of regioisomers. chemrxiv.orgnih.gov

To overcome these limitations, several modern strategies have been developed:

Classical Chlorination of Pyridones: A highly effective and common method for introducing a halogen at the 2- or 4-position is the chlorination of the corresponding pyridone. For the target molecule, a 5-acyl-2-pyridone could be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 2-chloropyridine derivative.

Directed Metalation-Halogenation: This approach uses a directing group to facilitate lithiation or metalation at a specific position, followed by quenching with an electrophilic halogen source. While powerful, this method often requires cryogenic temperatures and carefully chosen directing groups to achieve the desired regioselectivity.

Ring-Opening/Ring-Closing Strategy: A novel approach involves the temporary opening of the pyridine ring to form an acyclic Zincke imine intermediate. chemrxiv.orgnih.gov This intermediate, which is essentially a reactive alkene, can undergo highly regioselective halogenation under mild conditions. Subsequent ring-closing regenerates the aromatic pyridine ring, now bearing a halogen at a specific position, such as C-3. chemrxiv.orgnih.gov

Phosphonium (B103445) Salt Displacement: An innovative two-step method for 4-halogenation involves the installation of a specially designed phosphine (B1218219) reagent at the C-4 position to form a phosphonium salt. nih.govresearchgate.net This salt then acts as an excellent leaving group, allowing for its displacement by a halide nucleophile in an SₙAr-type reaction. This strategy provides excellent regioselectivity for the C-4 position and is tolerant of a wide range of functional groups. nih.govresearchgate.net

The selection of the appropriate halogenation strategy depends on the desired regioisomer and the other substituents present on the pyridine ring. For the synthesis of this compound, chlorination of a 5-acyl-2-pyridone precursor represents a robust and synthetically viable route.

| Method | Typical Position(s) | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C-3, C-5 | Harsh (strong acid, high temp.) | Often poor, mixtures | chemrxiv.orgnih.gov |

| Chlorination of Pyridones | C-2, C-4 | Moderate (e.g., POCl₃) | Excellent | N/A |

| Zincke Imine Intermediate | C-3 | Mild | Excellent | chemrxiv.orgnih.gov |

| Phosphonium Salt Displacement | C-4 | Mild, two-step | Excellent | nih.govresearchgate.net |

Halogenation Methods for Pyridine Nuclei

The introduction of a halogen atom onto a pyridine ring is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. nih.gov However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) reactions, which are common for halogenating benzene (B151609) derivatives. nih.gov Consequently, harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of multiple isomers. nih.gov

To address these challenges, several advanced halogenation methods have been developed. One approach involves the use of designed phosphine reagents to install a phosphonium salt at the 4-position of the pyridine ring, which is then displaced by a halide nucleophile. nih.govacs.org This method is applicable to a wide range of unactivated pyridines and can be used for late-stage halogenation of complex molecules. nih.gov Computational studies suggest that this reaction proceeds through a stepwise SNAr pathway. nih.govacs.org

Another strategy for selective halogenation involves the use of pyridine N-oxides, which can direct halogenation to the 2-position. chempanda.comwikipedia.org Additionally, ring-opening and closing strategies utilizing Zincke imine intermediates have been developed to achieve regioselective halogenation at the 3-position under mild conditions. nih.govmountainscholar.org The choice of halogenating agent and reaction conditions can influence the selectivity-determining step in these transformations. nih.gov

For industrial-scale production, gas-phase chlorination of pyridine at high temperatures is a common method, though it can produce a mixture of chlorinated pyridines. nih.gov

Synthesis of 2-Chloropyridine Precursors

2-Chloropyridine is a key precursor for the synthesis of this compound. Several methods exist for its preparation. The direct chlorination of pyridine with chlorine gas is a primary industrial method, though it can lead to the formation of 2,6-dichloropyridine (B45657) as a byproduct. chempanda.comwikipedia.orgnih.gov

A more selective and high-yielding method involves the chlorination of pyridine-N-oxide. chempanda.comwikipedia.org Various chlorinating agents can be employed in this reaction, including phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and various sulfonyl chlorides. tandfonline.com The reaction of pyridine-N-oxide with POCl₃ typically yields a mixture of 2-chloro- and 4-chloropyridine. tandfonline.com However, the addition of a stoichiometric amount of triethylamine (B128534) can lead to the regiospecific formation of 2-chloropyridine in high yield and selectivity. tandfonline.comtandfonline.com

Alternative methods for synthesizing 2-chloropyridine include the reaction of 2-hydroxypyridine (B17775) with phosphoryl chloride or phosgene. chempanda.comwikipedia.orgnih.gov

Formation of the Acyl Chain and Its Attachment

The synthesis of the final target molecule requires the formation of a 6-chlorohexanoyl chain and its subsequent attachment to the 2-chloropyridine nucleus.

6-Chlorohexanoic acid is a crucial building block for the acyl chain. smolecule.com It is a colorless liquid also known as 6-chlorocaproic acid. smolecule.comguidechem.com It can be synthesized through various routes. One method involves the oxidation of 6-chlorohexanal. chemicalbook.com It serves as a precursor in the synthesis of various bioactive molecules and materials. smolecule.comusbio.net

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 6-Chlorohexanoic Acid | 4224-62-8 | C₆H₁₁ClO₂ | 150.6 g/mol |

The attachment of the 6-chlorohexanoyl group to the 5-position of the 2-chloropyridine ring is a critical step. This is typically achieved through acylation reactions.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org However, the electron-deficient nature of pyridine makes it a poor substrate for traditional Friedel-Crafts reactions. youtube.com The reaction of pyridine with acyl chlorides typically leads to the formation of N-acyl pyridinium salts. polimi.itquimicaorganica.org

Despite these challenges, Friedel-Crafts acylation of pyridine derivatives can be achieved under specific conditions. For instance, the use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) can facilitate the acylation of electron-rich pyridine derivatives or related heterocyclic systems. sigmaaldrich.comnih.gov The reaction involves the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.com The reaction conditions, including the choice of solvent and catalyst, can significantly impact the yield and regioselectivity. researchgate.net

Modern cross-coupling reactions offer a powerful alternative for the formation of the C-C bond between the acyl chain and the pyridine ring. Nickel-catalyzed cross-electrophile coupling has emerged as a valuable method for joining two different electrophiles, such as a pyridine halide and an alkyl halide. nih.govnih.gov This approach avoids the need to prepare and handle often sensitive organometallic reagents. nih.gov

These reactions typically employ a nickel catalyst, a ligand such as bipyridine or phenanthroline, and a reducing agent like zinc or manganese. orgsyn.org The development of new ligands has expanded the scope of these reactions to include challenging substrates like Lewis basic nitrogen heteroaryl halides. nih.gov The mechanism is thought to involve the formation of an alkyl radical and an organonickel intermediate. orgsyn.org

Palladium-catalyzed C-H activation/cross-coupling reactions have also been developed for the alkylation of pyridine N-oxides with alkyl bromides, providing another route to substituted pyridines. acs.org These reactions are believed to proceed through a radical-type process for the cleavage of the C-Br bond. acs.org

Coupling Reactions for Acyl Group Incorporation

One-Pot and Multicomponent Synthesis Approaches

A hypothetical one-pot synthesis could involve the in-situ generation of the acylating agent followed by a Friedel-Crafts acylation. For example, 6-chlorohexanoic acid could be activated and then reacted directly with 2-chloropyridine in the same reaction vessel. This approach would eliminate the need to handle the often moisture-sensitive 6-chlorohexanoyl chloride separately.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. While a direct MCR for this compound has not been prominently reported, the principles of MCRs can be applied to the synthesis of related pyridine derivatives. nih.gov The general appeal of MCRs lies in their high atom economy and the ability to generate diverse molecular structures efficiently. chemicalbook.com

Table 1: Comparison of Traditional vs. Hypothetical One-Pot Synthesis of this compound

| Feature | Traditional Multi-Step Synthesis | Hypothetical One-Pot Synthesis |

| Starting Materials | 2-chloropyridine, 6-chlorohexanoyl chloride | 2-chloropyridine, 6-chlorohexanoic acid, activating agent |

| Number of Steps | 2 or more (synthesis of acyl chloride, then acylation) | 1 |

| Intermediate Isolation | Yes | No |

| Solvent Usage | Higher | Potentially Lower |

| Time Efficiency | Lower | Higher |

| Potential Yield | Variable, losses at each step | Potentially higher overall yield |

Challenges in developing one-pot syntheses for this compound include catalyst deactivation by the nitrogen atom of the pyridine ring and the potential for side reactions. Overcoming these challenges may involve the use of specialized catalysts that are tolerant to nitrogen-containing heterocycles or the use of protective groups that can be removed in a later step of the one-pot sequence.

Green Chemistry Aspects in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally sustainable manufacturing processes. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A key area for green improvement is the Friedel-Crafts acylation step, which traditionally uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). researchgate.netkhanacademy.org These catalysts are often difficult to handle and generate significant amounts of corrosive waste during workup. Green alternatives include the use of solid acid catalysts such as zeolites, sulfated zirconia, or clays. researchgate.netchemijournal.com These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

The choice of acylating agent also has green implications. While 6-chlorohexanoyl chloride is effective, its synthesis often involves hazardous reagents like thionyl chloride or oxalyl chloride. cymitquimica.com A greener approach would be to use 6-chlorohexanoic acid directly with a green activating agent or to use an anhydride derivative, which would produce a carboxylic acid as a byproduct that could potentially be recycled. rsc.org

Solvent selection is another critical aspect of green synthesis. Many traditional Friedel-Crafts reactions are carried out in halogenated solvents, which are environmentally persistent and pose health risks. The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the synthesis. researchgate.net

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Aspect | Traditional Approach | Green Chemistry Approach |

| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids (zeolites, sulfated zirconia) |

| Acylating Agent | 6-chlorohexanoyl chloride | 6-chlorohexanoic acid with a green activator, or an anhydride |

| Solvent | Halogenated solvents (e.g., dichloromethane) | Solvent-free conditions, ionic liquids, or other green solvents |

| Waste Generation | High (acidic aqueous waste) | Low (recyclable catalyst, less hazardous byproducts) |

| Atom Economy | Moderate | Potentially higher |

Mechanistic Elucidation of Reactions Pertaining to 2 Chloro 5 6 Chlorohexanoyl Pyridine

Detailed Mechanisms of Acyl-Transfer Reactions on Pyridines

Acyl-transfer reactions are fundamental transformations in organic synthesis, and pyridine (B92270) derivatives are often employed as catalysts to facilitate these processes. The mechanism typically involves the pyridine nitrogen acting as a nucleophile.

Pyridine and its derivatives, particularly 4-(dialkylamino)pyridines like DMAP (4-N,N-dimethylaminopyridine), are highly effective nucleophilic catalysts for acylation reactions. researchgate.netstackexchange.com Their catalytic activity stems from their ability to react with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form a highly reactive intermediate. echemi.com This intermediate is significantly more electrophilic than the initial acylating agent, thus accelerating the rate of reaction with a final nucleophile, such as an alcohol.

The consensus mechanism for Lewis base-catalyzed esterification begins with the pre-equilibrium formation of an acetylpyridinium intermediate from the catalyst and the acylating reagent (e.g., acetic anhydride). researchgate.net This step is generally fast. The subsequent reaction of this activated intermediate with the alcohol substrate yields the final ester product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. researchgate.netstackexchange.com The efficiency of the catalyst is linked to its nucleophilicity; DMAP is approximately 10,000 times more active than pyridine, a difference attributed to the electron-donating effect of the dimethylamino group which enhances the nucleophilicity of the ring nitrogen. researchgate.net

Table 1: Comparison of Catalytic Activity in Acylation

| Catalyst | Relative Activity | Key Feature |

|---|---|---|

| Pyridine | Base | Standard nucleophilic catalyst |

| 4-(Dimethylamino)pyridine (DMAP) | ~104 times more active than pyridine | Enhanced nucleophilicity from electron-donating amino group researchgate.net |

| Iminophosphorano-substituted Pyridines | Can be superior to DMAP | Highly tunable and active class of nucleophilic organocatalysts researchgate.net |

The key intermediate in these catalytic pathways is the N-acylpyridinium salt. echemi.comacs.org This species is formed by the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the acylating agent. The formation of this positively charged intermediate renders the acyl group exceptionally susceptible to nucleophilic attack.

The structure of the N-acylpyridinium ion places a positive charge on the nitrogen atom, which, through inductive and resonance effects, strongly withdraws electron density from the acyl carbonyl carbon. This heightened electrophilicity allows even weak nucleophiles, such as tertiary alcohols, to attack the carbonyl group efficiently. The subsequent collapse of the tetrahedral intermediate formed during this attack results in the transfer of the acyl group to the nucleophile and the release of the neutral pyridine catalyst. The stability of the acylpyridinium cation is a critical factor in the catalytic cycle's efficiency. researchgate.net

Mechanisms of C-C Bond Formation in Related Pyridine Functionalization

Attaching carbon-based side chains, such as the acyl group in the title compound, to a pyridine ring often requires methods beyond classical electrophilic substitutions like Friedel-Crafts acylation, which typically fail due to the deactivation of the ring upon complexation of the Lewis acid catalyst with the basic nitrogen. youtube.com

One mechanistic approach involves the generation of acyl radicals, which can then add to the pyridine ring. In photoredox catalysis, N-methoxypyridinium or N-aminopyridinium salts can serve as precursors to radicals that abstract a hydrogen atom from an aldehyde, forming an acyl radical. acs.org This acyl radical then adds to the pyridinium (B92312) salt. The regioselectivity of this addition can be controlled by the N-substituent on the pyridinium salt; N-methoxy groups tend to direct acylation to the C2 position, while certain N-amino groups direct to the C4 position. acs.org

Transition-metal catalysis provides another powerful set of mechanisms for C-C bond formation. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to form C-C bonds at specific positions on the pyridine ring. beilstein-journals.org The mechanism often involves an initial C-H activation or palladation step, preferentially at the electron-deficient C2 position, to form a heterocyclic-palladium intermediate. beilstein-journals.org This intermediate can then undergo further steps, such as transmetalation and reductive elimination, to form the desired C-C bond. Similarly, iridium-catalyzed C-H alkylation can proceed through the oxidative addition of a C-H bond to a silyl-iridium catalyst, followed by insertion of an aldehyde and reductive elimination to form the new C-C bond. beilstein-journals.org

A third strategy involves the direct metalation of the pyridine ring using a strong base, such as an organolithium reagent, followed by quenching with an electrophile like an ester or acyl halide. youtube.com This approach relies on the increased acidity of certain protons on the pyridine ring, allowing for deprotonation and the formation of a pyridyl anion that can then participate in C-C bond formation.

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| 2-Chloro-5-(6-chlorohexanoyl)pyridine | Subject of the article |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic acylation catalyst |

| Acetic anhydride | Acylating agent |

| N-acylpyridinium salt | Reactive intermediate in acylation |

| 2-Chloropyridine (B119429) | Substrate for SNAr reaction |

| Meisenheimer complex | Anionic intermediate in SNAr |

| N-methoxypyridinium salt | Precursor for photoredox-catalyzed acylation |

Radical Pathways in Pyridine Functionalization

Radical-based methods offer a powerful approach for the functionalization of pyridine rings, often providing complementary reactivity to traditional ionic pathways. nih.gov For this compound, radical reactions can be initiated at the pyridine core.

One common method for generating pyridyl radicals is through the single-electron reduction of halopyridines. nih.gov In the case of this compound, a photoredox catalyst can facilitate the formation of a pyridyl radical at the C2 position by reducing the C-Cl bond. nih.gov This regiospecific radical generation allows for controlled functionalization. nih.gov

The classic Minisci reaction provides a framework for understanding the alkylation of pyridines, involving the addition of an alkyl radical to a protonated pyridine ring. nih.govresearchgate.net However, modern advancements have enabled more programmed, regioselective alkylations by generating a specific pyridyl radical from a corresponding halopyridine. nih.gov This pyridyl radical can then engage with various radical species or unsaturated systems. nih.govacs.org

Computational studies on related systems, such as pyridine-boryl radicals, suggest that a radical-radical cross-coupling pathway can be more energetically favorable than the traditional Minisci-type addition mechanism. rsc.org In such a pathway, the pyridyl radical formed from this compound would directly couple with another radical species in the reaction medium.

Furthermore, reactions with oxidizing radicals, such as hydroxyl radicals (•OH), typically proceed via addition to the pyridine ring rather than electron transfer. doi.org The interaction of such radicals with this compound would likely result in the formation of a hydroxycyclohexadienyl-type radical intermediate, which could then undergo further reactions.

| Radical Generation Method | Description | Relevance to this compound |

| Photoredox Catalysis | Single-electron reduction of a C-X bond to form a radical. nih.gov | Generation of a pyridyl radical at the C2 position by cleavage of the C-Cl bond. |

| Minisci-type Reaction | Addition of a nucleophilic radical to a protonated pyridine ring. nih.govresearchgate.net | Potential pathway for alkylation, though less regioselective than direct radical generation. |

| Radical-Radical Coupling | Direct combination of two radical species. rsc.org | A likely pathway for functionalization once the C2-pyridyl radical is formed. |

Metal-Catalytic Cycles in Pyridine Cross-Coupling

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in these transformations, primarily reacting at the C2-chloro position.

The most common catalysts for such reactions are based on palladium, although nickel and copper are also utilized. researchgate.nettaylorandfrancis.commdpi.com The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govlibretexts.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent metal center, typically Pd(0). This step forms a Pd(II) intermediate. nih.govnih.gov The reactivity of halopyridines in this step generally follows the order I > Br > OTf >> Cl. libretexts.org Consequently, the coupling of 2-chloropyridines often requires more forcing conditions or specialized ligands compared to their bromo or iodo counterparts. libretexts.org

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent). This step transfers the organic group from the nucleophile to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligand is critical in these reactions, as it can influence the catalyst's stability, activity, and even the regioselectivity of the reaction in di- or poly-halogenated substrates. nih.gov Non-covalent interactions between the pyridine nitrogen and other species in the reaction mixture can also impact the efficiency of the catalytic cycle by potentially deactivating the catalyst. researchgate.net

| Catalytic Step | Description | Intermediate Species |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-Cl bond. nih.gov | (5-(6-chlorohexanoyl)pyridin-2-yl)palladium(II) chloride |

| Transmetalation | Exchange of the chloride ligand with an organic group from a nucleophile. libretexts.org | Di-organopalladium(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. wikipedia.org | Pd(0) complex |

Electronic and Steric Influences on Reaction Pathways

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents.

Electronic Influences:

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. imperial.ac.uk This makes the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. askfilo.comvaia.comuoanbar.edu.iq

2-Chloro Substituent: The chlorine atom at the 2-position is activated towards nucleophilic substitution. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, lowering the activation energy for the reaction. askfilo.comvaia.comresearchgate.net

Steric Influences:

Steric hindrance can play a crucial role in directing the outcome of reactions.

2-Chloro Substituent: The presence of the chlorine atom at the 2-position can sterically hinder the approach of reagents to the adjacent nitrogen atom and the C3 position. researchgate.net

| Factor | Influence on this compound |

| Electronic | The electron-withdrawing nitrogen and acyl group activate the C2-Cl bond for nucleophilic substitution and deactivate the ring for electrophilic substitution. imperial.ac.ukaskfilo.comvaia.comuoanbar.edu.iqresearchgate.net |

| Steric | The C2-chloro group can sterically hinder reactions at adjacent positions. The C5-acyl group has a minimal direct steric effect on the C2 position. researchgate.netmdpi.com |

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) Applications

No specific DFT studies on 2-Chloro-5-(6-chlorohexanoyl)pyridine are available.

Molecular Electrostatic Potential (MEP) Analysis

No specific MEP analyses for this compound have been published.

Global and Local Reactivity Descriptors

Calculations of global and local reactivity descriptors for this compound are not found in the scientific literature.

Theoretical Studies of Reaction Kinetics and Thermodynamics

Energy Profiles of Reaction Pathways

There are no published studies detailing the energy profiles of reaction pathways involving this compound.

Transition State Characterization

No specific research on the transition state characterization for reactions of this compound is available.

Modeling of Intermolecular Interactions and Bonding in Pyridine-Halogen Systems

Computational chemistry provides powerful tools to investigate the nuanced intermolecular interactions between pyridine (B92270) derivatives and halogen-containing molecules. A significant focus of theoretical studies has been the elucidation of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species.

Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) scheme have been employed to dissect the nature of X⋯N halogen bonds in complexes of substituted pyridines with dihalogen molecules (X₂) or cyanogen halides (XCN), where X can be bromine or iodine. nih.govdntb.gov.ua These studies, conducted at both Møller-Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT) levels, reveal that the interaction is not purely electrostatic. The exchange-correlation energy contributes significantly to the total interaction energy, and in the case of ICN complexes, it can even be the dominant term. nih.govdntb.gov.ua

The local environment, including substituents on the pyridine ring and the nature of the halogen-donating molecule, plays a crucial role in modulating the strength and characteristics of the halogen bond. nih.govdntb.gov.ua For instance, electron-donating groups on the pyridine ring generally enhance the interaction, while electron-withdrawing groups have the opposite effect. This is reflected in the electron density at the bond critical point of the X⋯N interaction. nih.gov

Further computational investigations using DFT have explored the interaction between pyridine derivatives and atomic chlorine. These studies indicate the formation of a two-center, three-electron (2c-3e) bond between the pyridine nitrogen and the chlorine atom, with intermolecular distances in the range of 2.313 to 2.343 Å. researchgate.net The binding energies of these adducts show a linear correlation with the proton affinity of the pyridines, and a significant charge transfer from the pyridine to the chlorine atom is observed. researchgate.net

The "σ-hole" concept is central to understanding halogen bonding. researchgate.netacs.org This refers to a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, which interacts favorably with a nucleophilic region, such as the lone pair of the nitrogen atom in pyridine. researchgate.netacs.org Computational modeling of the molecular electrostatic potential (MEP) is a key tool for characterizing these σ-holes. researchgate.net

Theoretical studies have also benchmarked various quantum mechanical methods for accurately describing halogen-π interactions, which are crucial in biological systems and material science. nih.govnih.gov Methods like MP2 and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used as references to evaluate the performance of different DFT functionals. nih.gov

Table 1: Calculated Interaction Energies (kJ/mol) for Pyridine-Halogen Complexes

| Complex | Method | Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| Pyridine-Cl | LC-BLYP/aug-cc-pVDZ | -42.08 to -53.96 | researchgate.net |

| Substituted Pyridines-Br₂ | MP2 | Varies with substituent | nih.gov |

| Substituted Pyridines-I₂ | MP2 | Varies with substituent | nih.gov |

| Substituted Pyridines-BrCN | MP2 | Varies with substituent | nih.gov |

| Substituted Pyridines-ICN | MP2 | Varies with substituent | nih.gov |

Prediction and Rationalization of Regioselectivity

Computational chemistry is instrumental in predicting and rationalizing the regioselectivity of chemical reactions involving pyridine derivatives. The electron-deficient nature of the pyridine ring and the directing effects of substituents make regioselectivity a critical aspect of its functionalization.

For C-H arylation of pyridines, computational studies have shown that regioselectivity can be rationalized by considering key electronic and steric effects. nih.govelsevierpure.com Electronic factors include the repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C2 and C6 positions, as well as the acidity of the C-H bonds. nih.gov The presence of electron-withdrawing groups on the pyridine ring can further influence the reactivity and direct the functionalization to specific positions. nih.gov

In the context of pyridyne chemistry, the "aryne distortion model" has been successfully used to predict regioselectivity. nih.govescholarship.org Density Functional Theory (DFT) calculations of the geometry of substituted 3,4-pyridynes show that electron-withdrawing substituents can induce a distortion in the aryne triple bond. nih.gov This distortion leads to a more electropositive carbon atom, which is then preferentially attacked by nucleophiles. nih.gov For example, a 5-bromo substituent on a 3,4-pyridyne leads to a flattening at the C3 position, favoring nucleophilic attack at this site. nih.gov

Computational methods are also employed to understand the regioselectivity in the functionalization of pyridine N-oxides. The reaction of pyridine N-oxides with arynes can lead to different arylated products depending on the reaction conditions, and theoretical studies help to elucidate the underlying mechanisms and predict the major products. researchgate.net

Furthermore, the development of machine learning models, often trained on data from quantum mechanical calculations, is an emerging approach for predicting regioselectivity in a high-throughput manner. chemrxiv.orgmit.edu These models can learn the complex interplay of electronic and steric factors that govern the outcome of a reaction.

Table 2: Predicted Regioselectivity in Reactions of Substituted 3,4-Pyridynes

| Pyridyne Substituent | Predicted Site of Nucleophilic Attack | Computational Rationale | Reference |

|---|---|---|---|

| None | Modest selectivity for C4 | Minor aryne distortion | nih.gov |

| 5-Bromo | C3 | Flattening at C3 due to inductive effect | nih.gov |

| 2-Sulfamoyl | C4 | Polarization of the aryne triple bond | nih.gov |

Reactivity and Further Functionalization of 2 Chloro 5 6 Chlorohexanoyl Pyridine

Transformations of the Pyridine (B92270) Ring

The pyridine ring of 2-Chloro-5-(6-chlorohexanoyl)pyridine is susceptible to various modifications, including nucleophilic aromatic substitution and C-H functionalization, which allow for the introduction of new substituents and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution at C-2 Chlorine

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. researchgate.netnih.gov The presence of the electron-withdrawing 5-acyl group further facilitates this reaction.

The general mechanism for SNAr on 2-chloropyridines involves the addition of a nucleophile to the C-2 position, forming a tetrahedral intermediate. youtube.com Aromaticity is then restored by the elimination of the chloride ion. youtube.com A variety of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiols, leading to the corresponding 2-substituted pyridine derivatives. The reaction is influenced by the electron-withdrawing strength and position of other substituents on the pyridine ring. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine (B119429) Derivatives

| Nucleophile | Product | Reference |

|---|---|---|

| Glutathione | 2-Glutathionyl-pyridine derivatives | researchgate.netnih.gov |

C-H Functionalization at Other Pyridine Positions

Direct C-H functionalization has emerged as a powerful tool for the modification of pyridine rings, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov For a 2,5-disubstituted pyridine like this compound, the regioselectivity of C-H functionalization is directed by the electronic properties and directing capabilities of the existing substituents.

The pyridine nitrogen can act as a directing group, often favoring functionalization at the C-2 and C-6 positions. nih.govslideshare.net However, the presence of substituents at C-2 and C-5 introduces more complex regiochemical challenges. Strategies for distal C-H functionalization (at C-3 and C-4) have been developed, often employing transition metal catalysis. nih.gov These methods can involve the use of directing groups to achieve high regioselectivity. For instance, amide groups have been used to direct C-H activation to the meta-position of the pyridine ring. nih.gov

Recent advancements have also focused on directing group-free C-H functionalization of pyridines. nih.gov These methods often involve the temporary dearomatization of the pyridine ring to modulate its reactivity and achieve regioselective functionalization at positions that are otherwise difficult to access. nih.gov

Regioselective Difunctionalization Strategies

More advanced strategies allow for the simultaneous or sequential introduction of two functional groups onto the pyridine ring. One such approach involves the generation of pyridyne intermediates. For example, 3-chloropyridines can be converted into 3,4-pyridynes, which then undergo regioselective addition of nucleophiles. nih.gov This strategy allows for the difunctionalization of the pyridine ring at adjacent positions. nih.gov

In the context of this compound, the development of regioselective difunctionalization strategies would likely require careful consideration of the directing effects of both the chloro and acyl substituents. The 2-chloro substituent has been shown to have a strong impact on the regioselectivity of metalation reactions on the pyridine ring. mdpi.com

Chemical Modifications of the Acyl Moiety

The acyl group in this compound provides a versatile handle for a variety of chemical transformations, most notably at the carbonyl group.

Carbonyl Group Transformations (e.g., reductions, additions)

The ketone of the acyl group can undergo reduction to form a secondary alcohol. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice for its selectivity for aldehydes and ketones.

Furthermore, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. organic-chemistry.org The addition of a Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol after acidic workup. organic-chemistry.org This reaction allows for the introduction of a wide range of alkyl or aryl groups at the carbon bearing the hydroxyl group.

Table 2: Potential Transformations of the Carbonyl Group

| Reagent | Transformation | Product Type |

|---|---|---|

| Sodium borohydride (NaBH4) | Reduction | Secondary alcohol |

Reactivity of the Terminal Chloroalkyl Chain

The terminal chlorine atom on the hexanoyl chain behaves as a typical primary alkyl halide. This site is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups.

Common nucleophiles that can displace the chloride ion include:

Amines: to form secondary or tertiary amines, or quaternary ammonium salts.

Hydroxide or alkoxides: to form alcohols or ethers.

Cyanide: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide: to form an alkyl azide, which can then be reduced to a primary amine or used in click chemistry.

Thiols or thiolates: to form thioethers.

The reactivity of this position allows for the attachment of various molecular fragments to the end of the acyl chain, providing a route to synthesize bifunctional molecules or to tether the molecule to a solid support or a larger molecular assembly. The synthesis of related compounds like 2-chloro-5-chloromethylpyridine often involves the chlorination of a methyl group, highlighting the reactivity of such alkyl-halide moieties. scispace.com

Nucleophilic Displacement at the Terminal Chlorine

The terminal chlorine atom on the 6-chlorohexanoyl side chain is part of a primary alkyl chloride. As such, it is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond.

The reactivity of this position is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles will react more readily. Polar aprotic solvents are often employed to solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.

Common nucleophiles that can be employed for the displacement of the terminal chlorine include:

Nitrogen nucleophiles: Ammonia, primary and secondary amines can be used to introduce amino groups.

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to form alcohols, ethers, and esters, respectively.

Sulfur nucleophiles: Thiolates can be used to introduce thioether functionalities.

Carbon nucleophiles: Cyanide and enolates can be used to form nitriles and extend the carbon chain.

The table below summarizes representative nucleophilic substitution reactions on terminal alkyl chlorides, illustrating the expected reactivity of the 6-chlorohexanoyl chain in this compound.

| Nucleophile | Reagent Example | Solvent | Product Functional Group |

| Amine | Piperidine | N,N-Dimethylformamide (DMF) | Tertiary Amine |

| Alkoxide | Sodium Methoxide | Methanol | Ether |

| Thiolate | Sodium Thiophenoxide | Ethanol | Thioether |

| Cyanide | Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | Nitrile |

Cyclization Reactions Involving the Hexanoyl Chain

The presence of a nucleophilic nitrogen atom in the pyridine ring and an electrophilic terminal carbon on the hexanoyl chain within the same molecule allows for the possibility of intramolecular cyclization. This reaction, an intramolecular N-alkylation, would lead to the formation of a fused bicyclic system. Specifically, the pyridine nitrogen can act as a nucleophile, attacking the terminal carbon of the 6-chlorohexanoyl chain, displacing the chloride ion.

This intramolecular cyclization would result in the formation of a seven-membered ring fused to the pyridine ring, creating a substituted indolizinium or quinolizinium derivative, depending on the precise mode of cyclization and subsequent rearrangements. The feasibility and rate of this cyclization are dependent on several factors, including the flexibility of the hexanoyl chain to achieve the necessary conformation for the intramolecular attack, the reaction temperature, and the presence of a base to potentially deprotonate any intermediate pyridinium (B92312) salt.

Such intramolecular cyclizations of pyridines with haloalkyl side chains are a known method for the synthesis of various nitrogen-containing heterocyclic systems. The length of the alkyl chain plays a crucial role in the thermodynamics and kinetics of the ring formation.

The following table presents examples of intramolecular N-alkylation reactions of pyridines with haloalkyl side chains, which serve as models for the potential cyclization of this compound.

| Substrate | Reaction Conditions | Product Type |

| 1-(3-Bromopropyl)pyridinium bromide | Heat in a suitable solvent | Dihydro-1H-dipyrido[1,2-a:2',1'-c]imidazol-4-ium derivative |

| 2-(3-Bromopropyl)pyridine | Heat | 1,2,3,4-Tetrahydroindolizinium bromide |

| 1-(4-Bromobutyl)pyridinium bromide | Base (e.g., NaH) | 6,7,8,9-Tetrahydro-5H-pyrido[1,2-a]azepinium bromide |

Synthetic Utility and Applications As Advanced Building Blocks

2-Chloro-5-(6-chlorohexanoyl)pyridine as a Versatile Intermediate in Organic Synthesis

This compound serves as a bifunctional building block. The two chloro-substituents are located at distinct positions—one on the aromatic pyridine (B92270) ring and the other on the terminus of the aliphatic acyl chain. This differentiation is key to its utility, as the chlorine atom on the pyridine ring is typically less reactive towards nucleophilic substitution than the one in the 6-chlorohexanoyl group. This reactivity differential allows for sequential and site-selective reactions.

The primary roles of this intermediate include:

Introduction of a Pyridine Moiety: The core pyridine structure is a privileged scaffold in medicinal chemistry, and this compound allows for its incorporation into larger molecules.

Linker and Spacer Functionality: The six-carbon chain provides a flexible linker to connect the pyridine headgroup to other molecular fragments.

Dual Reaction Handles: The presence of two distinct chlorine atoms allows for orthogonal chemical strategies, where one site can be reacted while the other remains protected or inert, to be functionalized in a subsequent step.

Construction of Complex Polyfunctionalized Pyridine Architectures

The structure of this compound is inherently suited for the synthesis of highly decorated pyridine derivatives. The existing chloro group on the pyridine ring can be a site for further functionalization, while the side chain can be modified to introduce additional chemical diversity. For instance, the carbonyl group of the hexanoyl chain can undergo various condensation reactions, and the terminal chloro group on the chain is readily displaced by a wide array of nucleophiles. This dual reactivity allows chemists to systematically build complexity around the central pyridine core, leading to molecules with multiple, strategically placed functional groups.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is an excellent substrate for a variety of coupling reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

Carbon-Heteroatom Bond Formation: The most straightforward application involves the nucleophilic substitution of the terminal chlorine on the hexanoyl chain. This reaction is highly efficient for forming bonds with oxygen, nitrogen, and sulfur nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group | Bond Formed |

| Amine | R-NH₂ | Secondary or Tertiary Amine | C-N |

| Alcohol/Phenol | R-OH | Ether | C-O |

| Thiol | R-SH | Thioether (Sulfide) | C-S |

Carbon-Carbon Bond Formation: The chloro-substituent on the pyridine ring is amenable to transition-metal-catalyzed cross-coupling reactions. Conditions for reactions such as Suzuki, Stille, or Sonogashira couplings can be optimized to form a new carbon-carbon bond at the C2 position of the pyridine ring. These reactions are pivotal for linking the pyridine core to other aryl, vinyl, or alkynyl groups.

| Reaction Name | Coupling Partner | Catalyst Example | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) |

Precursor for Novel Heterocyclic Scaffolds

Beyond simple functionalization, this compound can be used as a starting material to construct entirely new heterocyclic systems. The dual reactivity of the molecule allows for intramolecular cyclization reactions, leading to the formation of fused or spirocyclic ring systems.

For example, by reacting the terminal chloro group with a suitable nucleophile that is tethered to another reactive group, a subsequent intramolecular reaction can be triggered. A common strategy involves an initial intermolecular reaction at the side chain, followed by an intramolecular cyclization onto the pyridine ring or the side chain itself. This approach can yield novel bicyclic or polycyclic scaffolds containing the pyridine nucleus, which are of significant interest in the development of new pharmaceutical agents and functional materials.

Outlook and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes

Traditional methods for pyridine (B92270) synthesis often involve harsh conditions, toxic reagents, and generate significant waste. acs.org Modern research is focused on developing greener and more sustainable alternatives. A promising approach involves multicomponent reactions (MCRs), which can construct complex molecules like substituted pyridines in a single step from simple precursors. nih.gov For instance, a one-pot, four-component reaction using readily available starting materials under microwave irradiation has been shown to produce pyridine derivatives with excellent yields and short reaction times, representing a significant step towards sustainable synthesis. nih.gov Another innovative and sustainable method utilizes surface-modified PET@UiO-66 vials as a robust and reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines, highlighting the potential for heterogeneous catalysis in reducing waste and improving economic viability. acs.org The use of alcohols as a primary feedstock, catalyzed by air-stable metal complexes like Zn(II), in solvent-free conditions further exemplifies the trend towards environmentally benign processes. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Pyridine Synthesis Methods

| Feature | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often stoichiometric, non-reusable (e.g., AlCl₃) | Catalytic, reusable (e.g., heterogeneous catalysts, metal-organic frameworks) acs.org |

| Solvents | Often toxic and volatile organic solvents | Greener solvents (e.g., ethanol, water) or solvent-free conditions nih.govresearchgate.net |

| Reaction Conditions | Harsh, high temperatures | Milder conditions, microwave-assisted, photoredox catalysis nih.govibs.re.kr |

| Efficiency | Multi-step, lower yields, significant byproducts | One-pot, multicomponent reactions, higher yields, atom economy acs.orgnih.gov |

| Waste Generation | High | Low, catalyst recyclability reduces waste acs.org |

Exploration of Novel Catalytic Systems for Pyridine Functionalization

The direct C-H functionalization of pyridines is a significant challenge due to the ring's electron-deficient nature. researchgate.net Overcoming this requires innovative catalytic systems that can achieve high regioselectivity under mild conditions. Photoredox catalysis has emerged as a powerful tool for the site-selective C-H acylation of pyridinium (B92312) salts. ibs.re.kr By using visible light and a suitable photocatalyst, acyl radicals can be generated from aldehydes and selectively added to the pyridine ring. ibs.re.kr The regioselectivity (C2 vs. C4 acylation) can be controlled by the choice of N-substituent on the pyridinium salt, offering a high degree of precision. acs.orgkaist.ac.kr

Transition metal catalysis also continues to evolve. While classic Friedel-Crafts acylation is problematic for pyridines, modern protocols are being developed to overcome these limitations. sigmaaldrich.comnih.gov For example, iridium-catalyzed borylation can selectively functionalize the C3-position, which can then be further elaborated. nih.gov Furthermore, new catalytic protocols for the C-H arylation of electron-deficient pyridines demonstrate high regioselectivity at the 3- and 4-positions, complementing existing methods that typically favor the 2-position. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational modeling and experimental synthesis is revolutionizing how chemists approach the creation of new molecules. mit.edu Density Functional Theory (DFT) and other computational methods can predict reaction outcomes, elucidate mechanisms, and guide the design of experiments. researchgate.net For instance, computational models can predict which substrates are likely to react successfully in photocatalytic reactions, saving significant time and resources compared to traditional trial-and-error approaches. mit.edu By calculating properties like frontier molecular orbital energies, researchers can prescreen compounds and understand their reactivity before stepping into the laboratory. mit.edunih.gov This integrated approach has been successfully used to synthesize pyridine variants of bioactive molecules, demonstrating its power in accelerating drug discovery and development. nih.gov Computational studies can also provide insights into the kinetics and thermodynamics of reactions, such as the interaction of pyridine with various catalysts, helping to optimize reaction conditions and improve yields. oberlin.edu

Table 2: Role of Computational Modeling in Pyridine Synthesis

| Application Area | Computational Tool/Method | Contribution to Synthesis |

|---|---|---|

| Reactivity Prediction | Frontier Molecular Orbital (FMO) analysis | Predicts the likelihood and regioselectivity of reactions (e.g., C-H functionalization). nih.gov |

| Mechanism Elucidation | Density Functional Theory (DFT) | Maps reaction pathways, identifies transition states, and explains observed selectivity. researchgate.net |

| Catalyst Design | Molecular modeling | Designs catalysts with enhanced activity and selectivity for specific pyridine functionalizations. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicts physicochemical and biological properties of novel pyridine derivatives. nih.gov |

Design of New Pyridine-Based Synthetic Reagents and Ligands

The development of novel reagents derived from pyridines is expanding the toolkit for organic synthesis. N-substituted pyridinium salts, for example, are not just substrates but can also act as versatile reagents. nih.gov A notable example is the use of N-methoxy- or N-aminopyridinium salts as precursors for radicals that can initiate C-H acylation reactions. ibs.re.kr Another innovative strategy involves the conversion of pyridine C-H bonds into phosphonium (B103445) salts. These salts can then be easily converted into other functional groups like ethers, demonstrating a two-step sequence for selective functionalization at the 4-position. acs.org Such reagents provide mild and highly selective pathways for modifying complex molecules, including pharmaceuticals, at late stages of a synthesis. acs.orgacs.org The design of pyridine-containing ligands also remains a crucial area of research, as these ligands are fundamental to the performance of many transition metal catalysts used in a wide array of chemical transformations. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(6-chlorohexanoyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key Routes :

- Acylation of Pyridine Derivatives : React 2-chloro-5-aminopyridine with 6-chlorohexanoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine). Monitor progress via TLC.

- Cross-Coupling Strategies : Utilize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the hexanoyl moiety, though steric hindrance may require optimized ligands (e.g., XPhos).

- Critical Conditions :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst Loading : For cross-coupling, use 2–5 mol% Pd catalyst for balance between cost and efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Q. What are the critical storage conditions and stability considerations for this compound to prevent decomposition during experimental workflows?

Methodological Answer:

- Storage :

- Temperature : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis.

- Light Sensitivity : Protect from UV light using amber glassware.

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and bases to avoid exothermic reactions.

- Stability Monitoring :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different assay systems?

Methodological Answer:

- Validation Strategies :

- Orthogonal Assays : Compare IC₅₀ values from enzyme inhibition (e.g., β-glucuronidase) with cell-based assays (e.g., cytotoxicity in HEK293 cells).

- Control Experiments : Test for nonspecific binding using scrambled analogs or competitive inhibitors.

- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify discrepancies between in silico predictions and empirical data .

- Data Normalization : Adjust for assay-specific variables (e.g., pH, serum content) to standardize activity metrics.

Q. What strategies optimize regioselective functionalization of the pyridine ring in this compound for targeted derivatization?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., boronate esters) at the 5-position to steer electrophilic substitution.

- Catalytic Systems :

- Use Pd(0)/N-heterocyclic carbene (NHC) catalysts for C–H activation at the 3- or 4-positions.

- Copper(I) iodide mediates Ullmann-type couplings for aryl halide derivatization.

- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 30 min) to favor kinetic over thermodynamic products .

Q. How do computational modeling approaches (e.g., DFT, molecular docking) enhance the understanding of this compound's reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., acylation kinetics) using Gaussian 16 with B3LYP/6-31G(d) basis sets.

- Molecular Docking :

Q. What analytical workflows are recommended to assess the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

- Ecotoxicology Screening :

- Microtox Assay : Test acute toxicity in Vibrio fischeri (EC₅₀ thresholds <10 mg/L indicate high hazard).

- Algal Growth Inhibition : Monitor Chlorella vulgaris biomass over 72 hours.

- Degradation Studies :

- Photolysis : Exclude solutions to UV light (λ=254 nm) and track decomposition via LC-MS.

- Biodegradation : Use OECD 301B test with activated sludge to assess half-life.

- Waste Neutralization : Treat with activated charcoal or Fenton’s reagent (Fe²⁺/H₂O₂) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.